2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
CAS No.:
Cat. No.: VC15075689
Molecular Formula: C26H26N6O5S
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N6O5S |
|---|---|
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C26H26N6O5S/c1-16-10-23(30-29-16)28-24(33)14-38-26-27-20-4-3-18(31-6-8-35-9-7-31)12-19(20)25(34)32(26)13-17-2-5-21-22(11-17)37-15-36-21/h2-5,10-12H,6-9,13-15H2,1H3,(H2,28,29,30,33) |
| Standard InChI Key | PAVFFBHVCMJFSY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Introduction
The compound "2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide" is a complex organic molecule that belongs to the quinazoline class, which is known for its diverse pharmacological activities. This compound incorporates several pharmacophores, including a quinazoline core, a morpholine ring, a benzodioxole moiety, and a pyrazole group, each contributing to its potential biological properties.
Synthesis and Preparation
The synthesis of such a complex molecule typically involves multiple steps, starting with the preparation of the quinazoline core. This might involve condensation reactions to form the quinazoline ring, followed by introduction of the morpholine and benzodioxole groups through appropriate substitution reactions. The sulfanyl linkage to the acetamide moiety would likely be achieved through a nucleophilic substitution or a similar mechanism.
Synthesis Steps:
-
Quinazoline Core Formation: This often involves the reaction of an anthranilic acid derivative with a suitable carbonyl compound.
-
Introduction of Morpholine and Benzodioxole Groups: Substitution reactions using appropriate reagents.
-
Formation of Sulfanyl Linkage: Involves the use of a sulfide source to link the quinazoline core to the acetamide moiety.
Biological Activities and Potential Applications
Given the diverse pharmacophores present in this compound, it is likely to exhibit a range of biological activities. The quinazoline core and pyrazole group suggest potential anticancer or anti-inflammatory effects, while the morpholine ring may enhance solubility and interaction with biological targets. The benzodioxole moiety could contribute to interactions with specific receptors or enzymes.
Research Findings and Studies
While specific research findings on this exact compound may be limited due to its novelty or lack of widespread study, compounds with similar structures have shown promising results in various biological assays. For instance, quinazoline derivatives have been explored for their anticancer properties, and pyrazole-containing compounds have demonstrated anti-inflammatory activity.
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Quinazoline Derivatives | Anticancer, Anti-inflammatory | |
| Pyrazole Compounds | Anti-inflammatory, Anticancer | |
| Morpholine-Containing Compounds | Enhanced Solubility and Bioavailability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume